1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
Overview
Description
1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3O2 and its molecular weight is 255.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds such as 4-methoxyphenethylamine have been shown to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine
Mode of Action
It’s worth noting that related compounds have been shown to undergo transaminase-mediated chiral selective transamination . This process involves the conversion of a prochiral ketone to a chiral amine, which could potentially be a key step in the compound’s interaction with its targets .
Biochemical Pathways
The compound’s potential inhibition of monoamine oxidase could impact several biochemical pathways, including those involving neurotransmitters such as dopamine, norepinephrine, and serotonin .
Result of Action
The potential inhibition of monoamine oxidase could have significant effects on neurotransmitter levels, potentially impacting mood and behavior .
Action Environment
It’s worth noting that related compounds have been shown to be stable under acidic, alkaline, and aqueous conditions
Biological Activity
1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound's chemical structure can be summarized as follows:
Property | Details |
---|---|
Chemical Formula | C11H14ClN3O2 |
Molecular Weight | 255.7 g/mol |
IUPAC Name | 1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine; hydrochloride |
Appearance | Powder |
Storage Temperature | Room Temperature |
The mechanism of action for this compound involves its interaction with various molecular targets. The oxadiazole ring structure enables it to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction may lead to various biological effects such as:
- Inhibition of Cell Proliferation : The compound has shown promise in inhibiting the growth of cancer cells.
- Induction of Apoptosis : It may trigger programmed cell death in malignant cells.
Biological Activity
Research into the biological activity of this compound has revealed several important findings:
Anticancer Activity
Studies have demonstrated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A431 (human epidermoid carcinoma) | <10 | |
Jurkat (human T-cell leukemia) | <20 | |
U251 (human glioblastoma) | <15 |
These results indicate that the compound may be effective in targeting specific cancer types.
Mechanistic Studies
Molecular dynamics simulations have provided insights into how the compound interacts with target proteins. For example, it has been shown to bind primarily through hydrophobic interactions with Bcl-2 protein, which is crucial for cell survival and proliferation. This binding could lead to the disruption of the anti-apoptotic function of Bcl-2, thus promoting apoptosis in cancer cells.
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives:
- Study on Antitumor Activity : A study published in MDPI reported that a series of oxadiazole derivatives exhibited significant cytotoxicity against A431 and Jurkat cells. The presence of electron-donating groups at specific positions on the phenyl ring enhanced their activity .
- Structure Activity Relationship (SAR) : Research indicated that modifications on the oxadiazole ring and phenyl substituents significantly influenced the biological activity. For instance, compounds with methoxy groups showed increased potency compared to their unsubstituted counterparts .
Properties
IUPAC Name |
1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-7(12)11-13-10(14-16-11)8-5-3-4-6-9(8)15-2;/h3-7H,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNIFZAPFMAMAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.